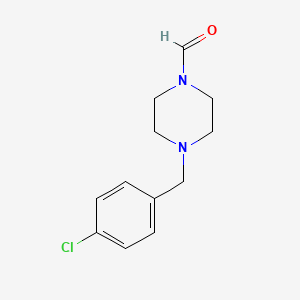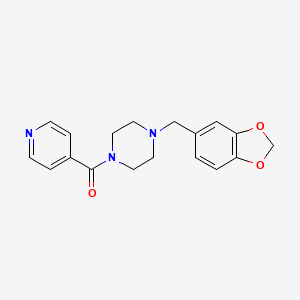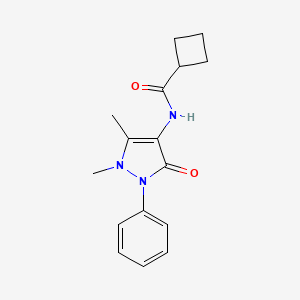
N-(3-chlorophenyl)-4-(2,3-dimethylphenyl)-1-piperazinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chlorophenyl)-4-(2,3-dimethylphenyl)-1-piperazinecarboxamide, also known as CPP, is a chemical compound that has been extensively studied for its potential therapeutic applications. CPP belongs to the class of piperazine derivatives, which have been shown to possess a wide range of pharmacological activities, including antipsychotic, anxiolytic, and antidepressant effects. In
作用机制
The exact mechanism of action of N-(3-chlorophenyl)-4-(2,3-dimethylphenyl)-1-piperazinecarboxamide is not fully understood, but it is believed to involve the modulation of the activity of the serotonergic and dopaminergic systems. This compound has been shown to increase the release of serotonin and dopamine in the brain, which may contribute to its anxiolytic and antidepressant effects. In addition, this compound has been shown to bind to several receptors in the brain, including the 5-HT1A, 5-HT2A, and D2 receptors, which are known to be involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of gene expression, and the modulation of ion channel activity. In addition, this compound has been shown to have a modulatory effect on the activity of several brain regions, including the prefrontal cortex, amygdala, and hippocampus, which are known to be involved in the regulation of mood and anxiety.
实验室实验的优点和局限性
One of the main advantages of using N-(3-chlorophenyl)-4-(2,3-dimethylphenyl)-1-piperazinecarboxamide in lab experiments is its well-characterized pharmacological profile, which makes it a useful tool for studying the mechanisms underlying anxiety and depression. In addition, this compound has been shown to have a relatively low toxicity profile, which makes it a safer alternative to other compounds that have been used to study anxiety and depression. However, one of the main limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental paradigms.
未来方向
There are several future directions for research on N-(3-chlorophenyl)-4-(2,3-dimethylphenyl)-1-piperazinecarboxamide. One area of interest is the development of new synthetic methods for this compound that are more efficient and scalable. Another area of interest is the development of new analogs of this compound that have improved pharmacological properties, such as increased selectivity for specific receptors or increased potency. Finally, there is a need for further research on the mechanisms underlying the anxiolytic and antidepressant effects of this compound, which could lead to the development of new treatments for anxiety and depression.
合成方法
N-(3-chlorophenyl)-4-(2,3-dimethylphenyl)-1-piperazinecarboxamide can be synthesized using a variety of methods, including the reaction of 3-chloroaniline with 2,3-dimethylphenylpiperazine in the presence of a carboxylic acid, such as acetic acid. Another method involves the reaction of 3-chloroaniline with 2,3-dimethylphenylpiperazine in the presence of a base, such as potassium carbonate, followed by the addition of a carboxylic acid anhydride, such as acetic anhydride.
科学研究应用
N-(3-chlorophenyl)-4-(2,3-dimethylphenyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of anxiety and depression. Several studies have shown that this compound exhibits anxiolytic and antidepressant effects in animal models. In addition, this compound has been shown to have a modulatory effect on the activity of the serotonergic and dopaminergic systems, which are known to play a key role in the regulation of mood and anxiety.
属性
IUPAC Name |
N-(3-chlorophenyl)-4-(2,3-dimethylphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O/c1-14-5-3-8-18(15(14)2)22-9-11-23(12-10-22)19(24)21-17-7-4-6-16(20)13-17/h3-8,13H,9-12H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZNOECLOEFHDTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)NC3=CC(=CC=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![cyclohexyl 4-{[(4-methylphenoxy)acetyl]amino}benzoate](/img/structure/B5739074.png)
![N-[4-(dimethylamino)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5739080.png)


![5-bromo-N-[4-(propionylamino)phenyl]-2-furamide](/img/structure/B5739098.png)
![N-{4-[(dimethylamino)carbonyl]phenyl}-4-methylbenzamide](/img/structure/B5739102.png)

![3-[2-oxo-2-(1-piperidinyl)ethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5739110.png)
![6-(4-bromo-2-methylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5739116.png)



![2-(3-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5739149.png)

